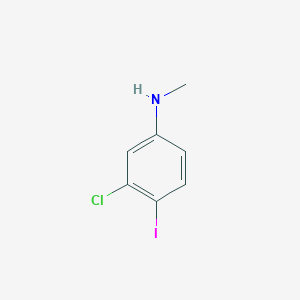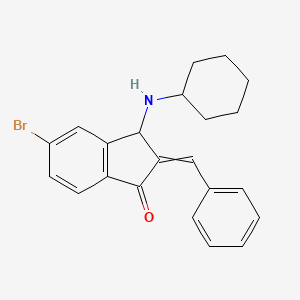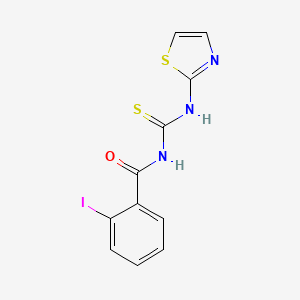![molecular formula C17H18ClNOS B12456084 2-[(2-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12456084.png)
2-[(2-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide is an organic compound with the molecular formula C17H18ClNOS It is characterized by the presence of a chlorobenzyl group, a sulfanyl group, and a dimethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide typically involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzyl isothiocyanate. This intermediate is then reacted with 2,3-dimethylaniline to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The sulfanyl group may play a role in binding to proteins or enzymes, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-[(2-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide can be compared with other similar compounds, such as:
- 2-[(4-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
- 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide
- 2-[(2-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
These compounds share structural similarities but differ in the position of the chlorine atom or the presence of additional functional groups. The unique combination of the chlorobenzyl and dimethylphenylacetamide moieties in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18ClNOS |
|---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H18ClNOS/c1-12-6-5-9-16(13(12)2)19-17(20)11-21-10-14-7-3-4-8-15(14)18/h3-9H,10-11H2,1-2H3,(H,19,20) |
InChI Key |
SNPWLBWLSSSKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSCC2=CC=CC=C2Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12456005.png)
![3-[(4-Bromo-2-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B12456011.png)


![N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B12456023.png)
![3-{[(2-{[(4-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12456029.png)
![N-[3-(benzyloxy)benzyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B12456030.png)
![N-(2-methylphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide](/img/structure/B12456033.png)
![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12456035.png)

![N-(2,5-dimethylphenyl)-2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}acetamide](/img/structure/B12456045.png)

![2-(3-Benzo[1,3]dioxol-5-ylmethyl-1-methyl-5-oxo-2-thioxo-imidazolidin-4-yl)-N-(4-propoxy-phenyl)-acetamide](/img/structure/B12456066.png)
![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide](/img/structure/B12456069.png)
